![molecular formula C14H14N2O B2438220 4-ethyl-2-[(E)-phenyldiazenyl]phenol CAS No. 642441-06-3](/img/structure/B2438220.png)
4-ethyl-2-[(E)-phenyldiazenyl]phenol
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Overview
Description
4-Ethylphenol is a volatile phenolic compound . It is used in laboratory chemicals and synthesis of substances . It is related to the aroma in wine .
Synthesis Analysis
The synthesis of phenols involves several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular formula of 4-Ethylphenol is C8H10O . The structure of the synthesized hydrazone compound was well characterized by melting point, elemental analyses (CHNS), IR, UV, HPLC, 1 H NMR and mass spectral studies .Chemical Reactions Analysis
In a mass spectrometer, alcohols fragment in two characteristic ways: alpha cleavage and dehydration . The dehydration of an alcohol in a mass spectrometer is essentially the same as the dehydration of an alcohol in a normal chemical reaction .Physical And Chemical Properties Analysis
4-Ethylphenol has a molecular weight of 122.16 g/mol . It has a density of 1.0±0.1 g/cm3 . The boiling point is 219.0±0.0 °C at 760 mmHg . The melting point is 40-42 °C (lit.) . The flash point is 100.6±0.0 °C .Scientific Research Applications
Photonic Applications
This compound has been studied for its potential in advanced optical materials . The compound exhibits remarkable linear and nonlinear optical responses, which are brought out through experimental and theoretical characterization of the synthesized crystals . These properties make it a promising candidate for use in photonic applications .
Detection of Iodide Ions
The compound has been used in the development of an electrochemical sensor for the detection of iodide anions . The sensor shows a linear response in the range of 1×10^−7 to 1×10^−4 M, with a low detection limit of 4×10^−8 M . This makes it suitable for application in water quality monitoring .
Protein Estimation
The compound has been used in the estimation of protein content . This application is particularly useful in biological research and medical diagnostics, where accurate protein quantification is essential .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity . This makes it a potential candidate for use in the development of new antimicrobial agents .
Optical Properties
The compound has been studied for its optical properties . These properties, including its linear and nonlinear optical responses, make it a promising candidate for use in the development of advanced optical materials .
Electrochemical Properties
The compound has been studied for its electrochemical properties . These properties make it a promising candidate for use in the development of electrochemical sensors .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
4-ethyl-2-phenyldiazenylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-11-8-9-14(17)13(10-11)16-15-12-6-4-3-5-7-12/h3-10,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVADTSNUUHIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-[(E)-phenyldiazenyl]phenol |
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